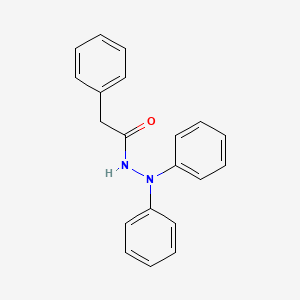

![molecular formula C12H11NO5 B5578486 [4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of [4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid derivatives involves various chemical reactions and methodologies. For instance, Zulfiqar et al. (2021) established a new protocol for preparing 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), a closely related compound, using 4-aminophenol and succinic anhydride with glacial acetic acid as a solvent. This preparation was further confirmed using spectroscopy and mass spectrometry techniques (Zulfiqar et al., 2021). Another synthesis approach described by Zhang Dan-shen (2009) involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine to produce related compounds (Zhang Dan-shen, 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various techniques. X-ray diffraction and computational methods, such as density functional theory (DFT), have been employed to understand the geometrical parameters, vibrational assignments, and chemical shifts, providing insights into the compound's structural conformation and stability. The studies reveal significant agreement between computational and experimental results, highlighting the molecular structure's complexity and the influence of substituents on electronic properties (Zulfiqar et al., 2021).

Chemical Reactions and Properties

The reactivity and functional group transformations of [4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid derivatives have been explored through various chemical reactions. These compounds undergo reactions such as aldol condensation, esterification, and cycloadditions, leading to a broad range of derivatives with diverse chemical properties. These reactions are pivotal in modifying the compound's chemical structure, thereby tailoring its physical and chemical properties for specific applications (X. Yin, 2015).

Physical Properties Analysis

The physical properties of [4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies have shown that these properties can be significantly influenced by minor changes in the molecular structure, indicating the importance of structural analysis in understanding and predicting the compound's behavior in different environments (K. Byriel et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, have been the focus of extensive research. Computational studies, such as DFT, provide valuable insights into the electronic structure, helping to predict reactivity and interaction with biological molecules. These analyses are essential for developing new compounds with desired chemical properties for various applications (Zulfiqar et al., 2021).

Scientific Research Applications

Biological Degradation and Environmental Impact

Research on the degradation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a structural relation with [4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid, highlights the environmental persistence and water solubility of these compounds. Biological decomposition, particularly through white-rot fungi, has been identified as an effective means for removing these herbicides from the environment. This suggests the potential for biological agents to mitigate the environmental impact of related phenoxyacetic acid derivatives, offering insights into sustainable agricultural practices and environmental conservation efforts (Serbent et al., 2019).

Synthetic Applications and Intermediates

The synthesis of biologically active species and versatile intermediates, such as 4-oxo-2-butenoic acids, through microwave-assisted aldol-condensation, demonstrates the utility of phenoxyacetic acid derivatives in chemical synthesis. This process, applicable to a broad range of substrates, including potentially [4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid, underscores their significance in the preparation of various biologically relevant compounds. The research provides valuable methodologies for accessing complex molecular architectures, which are crucial for the development of new pharmaceuticals and materials (Uguen et al., 2021).

Photolytic Degradation and Atmospheric Chemistry

The study of atmospheric OH oxidation of chlorinated aromatic herbicides reveals the formation of potentially toxic compounds upon degradation. This research, although focused on chlorinated phenoxyacid herbicides, such as MCPA, provides insights into the atmospheric fate of structurally similar compounds like [4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid. Understanding the photolytic degradation pathways and the resultant toxicity of degradation products is crucial for assessing the environmental and health impacts of these chemicals, guiding regulatory policies and environmental protection strategies (Murschell & Farmer, 2018).

Safety and Hazards

properties

IUPAC Name |

2-[4-(2,5-dioxopyrrolidin-1-yl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-5-6-11(15)13(10)8-1-3-9(4-2-8)18-7-12(16)17/h1-4H,5-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXARNQLROBEQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

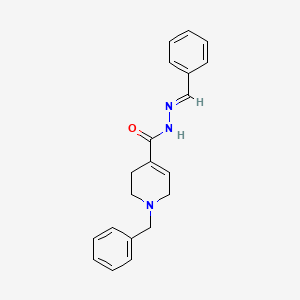

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

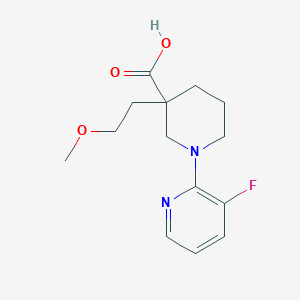

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)